Role of N-Nitroso Compounds in Drug Degradation Pathways
N-Nitroso compounds, including N-Nitroso Cilazapril, primarily originate from two degradation pathways in pharmaceutical systems:
- Chemical Nitrosation: Secondary amines in API structures react with residual nitrites (from reagents, solvents, or water) under acidic conditions or elevated temperatures. The reaction proceeds via the formation of nitrous acid (HONO), which decomposes to the nitrosating agent NO⁺. This electrophile attacks nucleophilic nitrogen atoms, particularly in secondary amines like that in cilazapril’s partially saturated diazepine ring [9].
- Transnitrosation: Pre-existing N-nitroso compounds or nitrosating impurities in excipients can transfer the nitroso group (–N=O) to susceptible amine groups in APIs through intermolecular reactions. This pathway is significant in multi-component dosage forms where reactive excipients may co-exist with amine-containing drugs [7].The inherent stability of N-nitroso bonds in these compounds allows them to persist through purification processes and storage, making them particularly problematic in drugs with long shelf lives. Their formation kinetics are influenced by structural factors such as amine basicity, steric hindrance, pH, temperature, and the presence of catalysts (e.g., thiocyanate, halide ions). For cilazapril, the secondary amine formed during its metabolic activation (cilazaprilat) presents a particularly vulnerable site due to its low steric hindrance and favorable electronic environment for nitrosation [6].
Table 1: Molecular Properties of N-Nitroso Cilazapril
Property | Value | Source |
---|
CAS Registry Number | 1053740-92-3 | [2] [4] [7] |
Molecular Formula | C₂₂H₃₀N₄O₆ | [2] [4] [7] |
Molecular Weight | 446.50 g/mol | [4] [9] |
IUPAC Name | (1S,9S)-9-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)(nitroso)amino)-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | [2] [4] [7] |
SMILES Notation | [H][C@@]1(CCCN(CCC[C@]2(C(O)=O)[H])N2C1=O)N(N=O)C@(C(OCC)=O)CCC3=CC=CC=C3 | [2] [5] |
Regulatory Significance of N-Nitroso Cilazapril as a Genotoxic Impurity
N-Nitroso Cilazapril is classified as a "cohort of concern" impurity by global health authorities (EMA, FDA, ICH) due to its structural alert for genotoxicity – the N-nitroso functional group (–N–N=O). This classification mandates strict control according to the ICH M7(R1) guideline, which requires limits based on compound-specific risk assessments or a default threshold of toxicological concern (TTC) of 26.5 ng/day for long-term exposure [7]. Key regulatory considerations include:
- Analytical Control Strategies: Pharmacopeial standards (USP, EP) require validated analytical methods capable of detecting N-Nitroso Cilazapril at parts-per-million (ppm) levels in cilazapril APIs. This necessitates high-sensitivity techniques like LC-MS/MS with detection limits ≤10 ppb [2] [5].
- Synthetic Process Controls: Manufacturers must demonstrate avoidance of nitrosating agents (e.g., sodium nitrite), control of nitrite residues in solvents/excipients, and implementation of purification steps (e.g., scavengers, chromatography) that reduce N-nitroso impurities below acceptable intake limits [7] [10].
- Stability Testing: Forced degradation studies must include nitrosation stress testing under acidic conditions with nitrite spiking to evaluate the formation potential of N-Nitroso Cilazapril during shelf life [10].Regulatory submissions for cilazapril products (ANDAs, NDAs) now require comprehensive impurity profiles documenting N-Nitroso Cilazapril levels, supported by rigorous method validation (AMV) and quality control (QC) data using certified reference standards [2] [7]. Failure to adequately control this impurity has led to product recalls and suspension of approvals for similar ACE inhibitors, underscoring its critical regulatory status.
Table 2: Regulatory Thresholds for N-Nitroso Impurities
Parameter | Requirement | Basis |
---|
Acceptable Intake (AI) | ≤26.5 ng/day (chronic) | ICH M7(R1) TTC |
Testing Requirement | ≤0.03 ppm (for 1g daily dose) | Derived from AI |
Method Sensitivity | ≤10 ppb | Regulatory guidelines |
Reference Standard Traceability | Pharmacopeial standards (USP/EP) | [2] [5] |
Cilazapril as a Prodrug: Structural Vulnerabilities to Nitrosation
Cilazapril (C₂₂H₃₁N₃O₅) is a prodrug designed for improved oral absorption, containing an ethyl ester group that undergoes enzymatic hydrolysis in vivo to form the active diacid metabolite, cilazaprilat. This metabolic conversion inadvertently creates the structural vulnerability for nitrosation:
- Secondary Amine Exposure: The hydrolysis of cilazapril’s ethyl ester group unmasks a secondary amine (–NH–) within the fused pyridazino-diazepine ring system of cilazaprilat. This amine is highly susceptible to electrophilic nitrosation due to its moderate basicity (pKa ≈ 7.5–8.5) and low steric hindrance [3] [6].
- Reaction Mechanism: Under acidic conditions (e.g., gastric environment or during synthesis), the secondary amine attacks nitrosating agents (NO⁺ or N₂O₃), forming a transient diazonium ion that rapidly loses a proton to yield the stable N-nitroso derivative. The reaction is first-order with respect to both amine and nitrite concentrations [9]:
R₂NH + NO⁺ → R₂N–N⁺=O + H⁺ → R₂N–N=O
- Structural Confirmation: N-Nitroso Cilazapril retains the core structure of cilazaprilat but replaces the N–H bond at the critical secondary amine position with an N–NO group. This modification is confirmed by its molecular formula (C₂₂H₃₀N₄O₆), which adds NO while removing two hydrogen atoms compared to cilazaprilat (C₂₀H₂₆N₄O₆) [5]. The chiral centers at C-1, C-9, and the phenylpropyl side chain ((S)-configuration) are preserved, as evidenced by stereospecific SMILES notations in supplier data [2] [4].The prodrug design of cilazapril thus paradoxically introduces a latent risk factor: while the ethyl ester enhances bioavailability, its metabolic removal generates the exact chemical environment (secondary amine) prone to nitrosation. This vulnerability necessitates stringent controls throughout cilazapril’s lifecycle – from synthesis (avoiding nitrite-containing reagents) to packaging (nitrite-scavenging closures) and storage (low-temperature, inert atmospheres) [7] [10].
Table 3: Structural Comparison of Cilazapril and Its Nitroso Derivative
Characteristic | Cilazapril (Prodrug) | N-Nitroso Cilazapril | Cilazaprilat (Active Metabolite) |
---|
Molecular Formula | C₂₂H₃₁N₃O₅ | C₂₂H₃₀N₄O₆ | C₂₀H₂₆N₄O₅ |
Functional Group at Critical N | Tertiary amine (ester-protected) | N–N=O (nitroso) | Secondary amine (–NH–) |
Bioactivation Required | Yes (hydrolysis) | No | N/A |
Nitrosation Susceptibility | Low | High (final product) | Very High |